molecular formula C12H16O2 B15273129 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one

1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one

Cat. No.: B15273129
M. Wt: 192.25 g/mol
InChI Key: FZAOSFFSHBBYCE-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by a hydroxy group attached to a dimethylphenyl ring, which is further connected to a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one typically involves the alkylation of 4-hydroxy-2,5-dimethylphenol with a suitable butanone derivative. One common method includes the use of Friedel-Crafts alkylation, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the butanone chain can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-(4-oxo-2,5-dimethylphenyl)butan-1-one.

    Reduction: Formation of 1-(4-hydroxy-2,5-dimethylphenyl)butanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

  • 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one
  • 4-(4-Hydroxyphenyl)-2-butanone
  • 3-Hydroxy-3-phenyl-butan-2-one

Comparison: 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one is unique due to the specific positioning of the hydroxy and dimethyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the hydroxy group at the 4-position enhances its ability to participate in hydrogen bonding, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxy-2,5-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H16O2/c1-4-5-11(13)10-6-9(3)12(14)7-8(10)2/h6-7,14H,4-5H2,1-3H3

InChI Key

FZAOSFFSHBBYCE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C(=C1)C)O)C

Origin of Product

United States

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